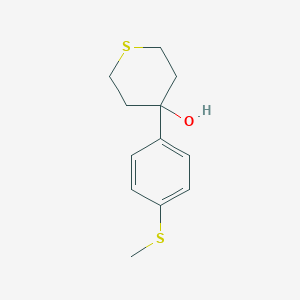

4-(4-Methylsulfanylphenyl)thian-4-ol

Description

4-(4-Methylsulfanylphenyl)thian-4-ol is a sulfur-containing organic compound featuring a thiane ring (a six-membered saturated heterocycle with one sulfur atom) substituted at the 4-position with a 4-(methylsulfanyl)phenyl group.

Properties

IUPAC Name |

4-(4-methylsulfanylphenyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFTXERDODRXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)C2(CCSCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylsulfanylphenyl)thian-4-ol involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The production process is optimized to minimize waste and reduce production costs. Safety measures are also implemented to handle hazardous chemicals and prevent accidents .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylsulfanylphenyl)thian-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated compounds, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Methylsulfanylphenyl)thian-4-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methylsulfanylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Key Compounds:

4-(3-Chloro-6-methoxyphenyl)thian-4-ol ():

- Substituents : 3-Chloro-6-methoxy-phenyl group.

- Key Differences : The chloro and methoxy groups introduce electron-withdrawing and electron-donating effects, respectively, altering reactivity compared to the methylsulfanyl group. This compound was discontinued, possibly due to instability or unfavorable pharmacokinetics .

trans-(1R,4R)-4-(4-Methylsulfanylphenyl)cyclopent-2-enol (): Core Structure: Cyclopentene ring instead of thiane. Implications: The unsaturated cyclopentene ring increases rigidity and may enhance binding affinity in enantioselective catalysis or medicinal applications .

4-(4-(Trifluoromethyl)phenyl)thian-4-ol (): Substituent: Trifluoromethyl (-CF₃) group.

Table 1: Structural and Physical Properties

| Compound | Core Structure | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-(4-Methylsulfanylphenyl)thian-4-ol | Thiane | 4-(Methylsulfanyl)phenyl | ~212.3 (estimated) | Moderate polarity, SMe enhances lipophilicity |

| 4-(3-Chloro-6-methoxyphenyl)thian-4-ol | Thiane | 3-Cl, 6-OMe-phenyl | ~262.7 (estimated) | Discontinued; possible stability issues |

| trans-4-(4-Methylsulfanylphenyl)cyclopent-2-enol | Cyclopentene | 4-(Methylsulfanyl)phenyl | ~208.3 (estimated) | Rigid structure, enantioselective potential |

| 4-(4-(Trifluoromethyl)phenyl)thian-4-ol | Thiane | 4-CF₃-phenyl | ~250.3 (estimated) | High metabolic stability, low solubility |

Key Research Findings and Contradictions

- Contradictions: While some methylsulfanylphenyl derivatives are used in drug synthesis (e.g., ), others are discontinued, indicating that minor structural changes significantly impact viability.

- Research Gaps: Limited direct data on the target compound’s synthesis and applications necessitate extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.